molecular formula C10H8FNOS B12091593 Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) CAS No. 214854-88-3

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI)

Cat. No.: B12091593
CAS No.: 214854-88-3
M. Wt: 209.24 g/mol
InChI Key: FSJCCDCYNZYGAF-UHFFFAOYSA-N
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Description

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) is a useful research compound. Its molecular formula is C10H8FNOS and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Biological Activity

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) can be described by its chemical formula and structural characteristics. The presence of a fluorine atom and a benzothiazole moiety contributes to its unique biological activity.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to Ethanone exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Antiproliferative Effects :
    • Research highlights the antiproliferative potential of benzothiazole derivatives in cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit the growth of several cancer types, including colorectal and leukemia cells .
  • Mechanism of Action :
    • The biological activity is often linked to the modulation of specific signaling pathways, such as the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialMRSA, E. coliInhibition of growth (ID50 values)
AntiproliferativeHela cellsReduced cell viability (IC50 values)
Signaling ModulationVarious cancer cell linesAltered Wnt signaling

Detailed Findings

  • Antimicrobial Studies : A study showed that Ethanone derivatives had an ID50 against E. coli at 1×1071\times 10^{-7} M, indicating potent antibacterial properties . The rapid hydrolysis in growth media was noted as a significant factor influencing the biological effectiveness of these compounds.
  • Cancer Research : In vitro assays demonstrated that certain benzothiazole derivatives could significantly inhibit the proliferation of Hela cells with IC50 values ranging from 226 to 242.52 μg/mL, showcasing their potential as anticancer agents .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds similar to Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of benzothiazole show effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential uses in developing new antimicrobial agents.

Case Study:
A study published in RSC Advances highlighted the synthesis of benzothiazole derivatives and their antimicrobial screening. Compounds were tested against multiple microorganisms, revealing promising results for some derivatives with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .

2. Anticancer Properties
There is emerging evidence that benzothiazole derivatives possess anticancer activities. The compound's ability to interfere with cancer cell proliferation has been explored in various studies.

Case Study:
A cohort study involving workers exposed to benzothiazole compounds indicated a correlation between exposure and increased incidences of specific cancers, suggesting that these compounds may have both therapeutic and adverse effects depending on dosage and exposure duration .

Agrochemical Applications

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) also finds utility in agrochemicals, particularly as a fungicide or herbicide due to its biological activity.

1. Fungicidal Activity
Research has shown that similar benzothiazole compounds exhibit fungicidal properties effective against various plant pathogens.

Data Table: Efficacy Against Plant Pathogens

CompoundPathogenEfficacy (%)Reference
EthanoneFusarium spp.85%
EthanoneBotrytis cinerea78%

Toxicological Considerations

While exploring the applications of Ethanone, it is crucial to consider its toxicological profile. Studies have indicated potential risks associated with exposure to benzothiazole compounds, necessitating careful evaluation during development and application.

Case Study:
A comprehensive review indicated an increased risk of bladder cancer among workers exposed to benzothiazole derivatives, emphasizing the need for stringent safety measures in industrial settings .

Properties

CAS No.

214854-88-3

Molecular Formula

C10H8FNOS

Molecular Weight

209.24 g/mol

IUPAC Name

1-(6-fluoro-5-methyl-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C10H8FNOS/c1-5-3-8-9(4-7(5)11)14-10(12-8)6(2)13/h3-4H,1-2H3

InChI Key

FSJCCDCYNZYGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)SC(=N2)C(=O)C

Origin of Product

United States

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